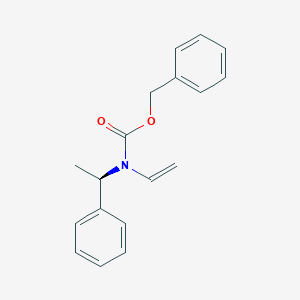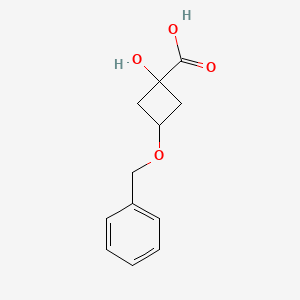
Ethyl 4-(4-chlorophenyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-chlorophenyl)butanoate is an organic compound with the molecular formula C12H15ClO2. It is an ester derived from 4-chlorophenylbutanoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Wirkmechanismus
Mode of Action
As an ester, 4-(4-Chlorophenyl)butyric acid ethyl ester can undergo hydrolysis under acidic or basic conditions to form alcohols and carboxylic acids
Biochemical Pathways
Esters in general are known to participate in various biochemical reactions, including esterification and hydrolysis .
Pharmacokinetics
They are typically metabolized by esterases, enzymes that catalyze the hydrolysis of esters . The compound has high GI absorption and is BBB permeant .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-Chlorophenyl)butyric acid ethyl ester. Factors such as pH can affect the rate of ester hydrolysis, potentially influencing the compound’s bioavailability and activity . Additionally, the presence of esterases in the environment can also impact the compound’s stability and activity .
Biochemische Analyse
Biochemical Properties
The exact biochemical properties of 4-(4-Chlorophenyl)butyric acid ethyl ester are not well-documented in the literature. It can be inferred from its structure that it may interact with enzymes, proteins, and other biomolecules in a manner similar to other butyric acid derivatives. For instance, butyric acid is known to inhibit histone deacetylases, a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone .
Cellular Effects
Butyric acid and its derivatives are known to influence cell function, including cell signaling pathways, gene expression, and cellular metabolism . They can act as signaling molecules and modulate the activity of various enzymes and receptors.
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Butyric acid and its derivatives are known to be involved in various metabolic pathways, including fatty acid metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 4-(4-chlorophenyl)butanoate can be synthesized through the esterification of 4-chlorophenylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(4-chlorophenyl)butanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 4-chlorophenylbutanoic acid and ethanol.
Reduction: It can be reduced using reagents like lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 4-chlorophenylbutanoic acid and ethanol.
Reduction: 4-(4-chlorophenyl)butanol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(4-chlorophenyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(4-chlorophenyl)butanoate can be compared with other esters such as:
Ethyl acetate: A simple ester with a fruity odor, commonly used as a solvent.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, leading to different physical and chemical properties.
Ethyl butanoate: Another ester with a different aromatic group, used in flavor and fragrance industries.
This compound is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties that distinguish it from other esters.
Eigenschaften
IUPAC Name |
ethyl 4-(4-chlorophenyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTWVYZFJNQTIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6292173.png)

![8-Phenylimidazo[1,2-a]pyrazine](/img/structure/B6292180.png)


![7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B6292200.png)


![1,2-Bis[3-(trifluoromethyl)phenyl]ethane](/img/structure/B6292238.png)


![4'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B6292265.png)


